molecular formula C18H21N3O3S2 B2761975 5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido CAS No. 2097914-47-9

5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido

Cat. No.: B2761975
CAS No.: 2097914-47-9
M. Wt: 391.5
InChI Key: DBKYJTFXHFBTHA-UHFFFAOYSA-N
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Description

5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido, also known as Compound A, is a novel small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research into the synthesis and antimicrobial activity of new heterocycles based on the pyrazole and sulfonamide groups has shown promising results. For instance, the treatment of certain pyrazole compounds with various reagents has led to the creation of derivatives with significant antimicrobial properties. These studies highlight the potential of such compounds in the development of new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Derivatives incorporating the pyrazole and sulfonamide pharmacophores have been evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds have shown low cytotoxicity towards various cell lines, indicating their potential as novel inhibitors with therapeutic applications (Ozmen Ozgun et al., 2019).

Antiproliferative Activities

The synthesis and evaluation of pyrazole-sulfonamide derivatives have also been linked to antiproliferative activities against cancer cell lines. Some studies have highlighted the cell-selective effect of these compounds, particularly against rat brain tumor cells, suggesting their potential as anticancer agents (Mert et al., 2014).

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c22-13-9-15(18-3-1-14-25-18)8-11-20-26(23,24)17-6-4-16(5-7-17)21-12-2-10-19-21/h1-7,10,12,14-15,20,22H,8-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKYJTFXHFBTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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